molecular formula C27H24FN3O4S B11091261 ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11091261
M. Wt: 505.6 g/mol
InChI Key: DCPZVKMOCHYCNK-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves multiple steps. The starting materials typically include benzylamine, 3-fluorobenzaldehyde, and ethyl 4-aminobenzoate. The synthetic route can be summarized as follows:

    Formation of the Thiazine Ring: The reaction between benzylamine and 3-fluorobenzaldehyde forms an imine intermediate. This intermediate then reacts with a thioamide to form the thiazine ring.

    Esterification: The thiazine derivative is then reacted with ethyl 4-aminobenzoate under esterification conditions to form the final product.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazine derivatives with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can be compared with other thiazine derivatives, such as:

These compounds share similar structural features but differ in the substituents on the thiazine ring and the phenyl group. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

ethyl 4-[[3-benzyl-2-(3-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O4S/c1-2-35-26(34)19-11-13-21(14-12-19)29-25(33)23-16-24(32)31(17-18-7-4-3-5-8-18)27(36-23)30-22-10-6-9-20(28)15-22/h3-15,23H,2,16-17H2,1H3,(H,29,33)

InChI Key

DCPZVKMOCHYCNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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